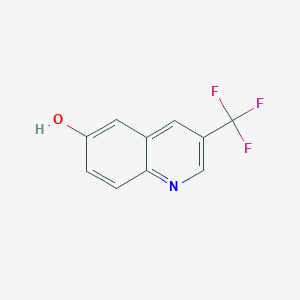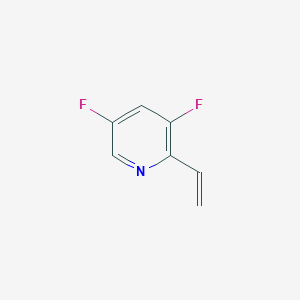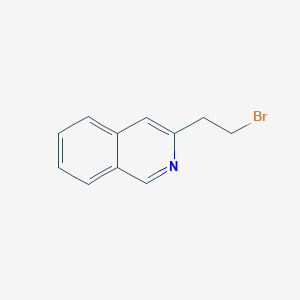
3-(2-Bromoethyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethyl)isoquinoline is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally related to quinolines and are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromoethyl group at the 3-position of the isoquinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)isoquinoline typically involves the bromination of 3-ethylisoquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The general reaction scheme is as follows:
3-Ethylisoquinoline+NBS→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often implemented to enhance the sustainability of the process.
化学反应分析
Types of Reactions
3-(2-Bromoethyl)isoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of 3-(2-azidoethyl)isoquinoline or 3-(2-thioethyl)isoquinoline.
Oxidation: Formation of 3-(2-bromoacetyl)isoquinoline or 3-(2-bromoacetic acid)isoquinoline.
Reduction: Formation of 3-(2-bromoethyl)tetrahydroisoquinoline.
科学研究应用
3-(2-Bromoethyl)isoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: Used as a building block for the construction of complex heterocyclic compounds.
Material Science: Employed in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
作用机制
The mechanism of action of 3-(2-Bromoethyl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
相似化合物的比较
Similar Compounds
- 3-(2-Chloroethyl)isoquinoline
- 3-(2-Iodoethyl)isoquinoline
- 3-(2-Fluoroethyl)isoquinoline
Comparison
Compared to its analogs, 3-(2-Bromoethyl)isoquinoline exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. This makes it a versatile intermediate for the synthesis of various derivatives. Additionally, the bromoethyl group can participate in specific interactions with biological targets, potentially leading to distinct pharmacological profiles.
属性
分子式 |
C11H10BrN |
|---|---|
分子量 |
236.11 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)isoquinoline |
InChI |
InChI=1S/C11H10BrN/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6H2 |
InChI 键 |
XJCLHYZHPGJTFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=NC(=CC2=C1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


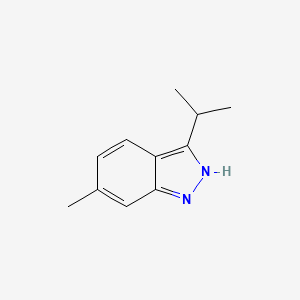
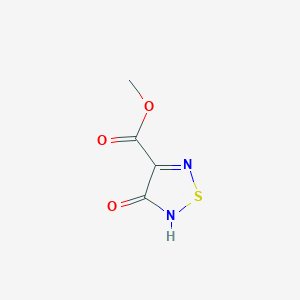
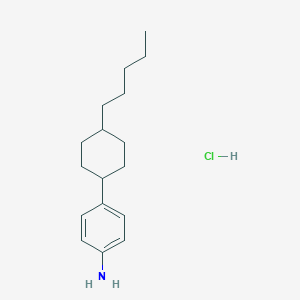
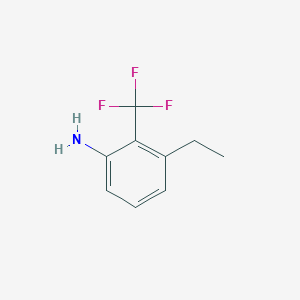
![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)
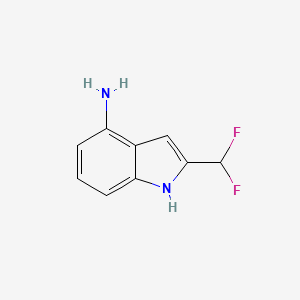

![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-](/img/structure/B15246937.png)
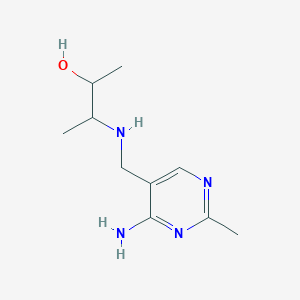

![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
